8-羟基华法林

描述

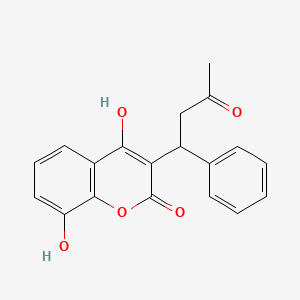

8-Hydroxywarfarin is a hydroxylated derivative of warfarin, a well-known anticoagulant. Warfarin is widely used to prevent blood clot formation and is metabolized into several hydroxylated forms, including 8-Hydroxywarfarin. This compound is of interest due to its unique chemical properties and potential biological activities.

科学研究应用

8-Hydroxywarfarin has several scientific research applications, including:

Biology: Studied for its interactions with cytochrome P450 enzymes and its role in metabolic pathways.

Medicine: Investigated for its potential anticoagulant properties and its effects on blood clotting mechanisms.

作用机制

Target of Action

The primary target of 8-Hydroxywarfarin is the enzyme Vitamin K Epoxide Reductase (VKOR) . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the synthesis of several clotting factors in the body. By inhibiting VKOR, 8-Hydroxywarfarin prevents the formation of these clotting factors, thereby exerting its anticoagulant effect .

Mode of Action

8-Hydroxywarfarin acts as a competitive inhibitor of VKOR . It binds to the active site of the enzyme, preventing the reduction of vitamin K epoxide to its active form, vitamin KH2 . This inhibition disrupts the vitamin K cycle, leading to a decrease in the synthesis of vitamin K-dependent clotting factors, including factors II, VII, IX, and X .

Biochemical Pathways

The action of 8-Hydroxywarfarin primarily affects the vitamin K cycle. Under normal circumstances, VKOR reduces vitamin K epoxide to vitamin KH2, which is then used as a cofactor for the gamma-carboxylation of glutamate residues on the clotting factors II, VII, IX, and X . This carboxylation is essential for the clotting factors to bind calcium and function properly. By inhibiting VKOR, 8-Hydroxywarfarin prevents the formation of vitamin KH2, disrupting the gamma-carboxylation process and leading to the production of undercarboxylated, non-functional clotting factors .

Pharmacokinetics

It is known that warfarin, the parent compound of 8-hydroxywarfarin, is well-absorbed orally, widely distributed in the body, and metabolized primarily by the cytochrome p450 enzymes, including cyp2c9 . The metabolites, including 8-Hydroxywarfarin, are excreted in the urine . The impact of these properties on the bioavailability of 8-Hydroxywarfarin is currently unknown.

Result of Action

The primary molecular effect of 8-Hydroxywarfarin is the inhibition of VKOR, leading to a decrease in the synthesis of vitamin K-dependent clotting factors This results in a reduced ability of the blood to clot, providing an anticoagulant effect

Action Environment

The action, efficacy, and stability of 8-Hydroxywarfarin can be influenced by various environmental factors. For instance, the presence of other drugs that induce or inhibit cytochrome P450 enzymes can affect the metabolism of 8-Hydroxywarfarin, potentially altering its efficacy . Additionally, factors such as pH and temperature could potentially affect the stability of the compound.

生化分析

Biochemical Properties

8-Hydroxywarfarin interacts with several enzymes and proteins within the body. It is primarily metabolized by the CYP2C19 enzyme into 6-, 7-, and 8-hydroxywarfarin . The interaction between 8-Hydroxywarfarin and these enzymes is crucial for its role in anticoagulation .

Cellular Effects

8-Hydroxywarfarin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The presence of 8-Hydroxywarfarin can lead to alterations in the vitamin K cycle, affecting the clotting factors in the blood .

Molecular Mechanism

8-Hydroxywarfarin exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it inhibits the vitamin K epoxide reductase (VKOR) enzyme, which is essential for the activation of vitamin K-dependent clotting factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Hydroxywarfarin change over time. It has been observed that the compound undergoes degradation over time

Dosage Effects in Animal Models

The effects of 8-Hydroxywarfarin vary with different dosages in animal models .

Metabolic Pathways

8-Hydroxywarfarin is involved in several metabolic pathways. It is a product of the metabolic action of the CYP2C19 enzyme on warfarin . The compound also interacts with other enzymes and cofactors within these metabolic pathways .

Transport and Distribution

The transport and distribution of 8-Hydroxywarfarin within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

Given its role in inhibiting the VKOR enzyme, it is likely that it localizes to the endoplasmic reticulum where VKOR is found

准备方法

Synthetic Routes and Reaction Conditions: 8-Hydroxywarfarin can be synthesized through the hydroxylation of warfarin. One common method involves the use of cytochrome P450 enzymes, particularly CYP2C19, which catalyze the hydroxylation of warfarin to produce 8-Hydroxywarfarin . The reaction typically occurs under mild conditions, with the enzyme acting as a catalyst in the presence of oxygen.

Industrial Production Methods: Industrial production of 8-Hydroxywarfarin may involve biocatalysis using engineered microorganisms expressing the necessary cytochrome P450 enzymes. This method allows for the efficient and scalable production of the compound under controlled conditions.

化学反应分析

Types of Reactions: 8-Hydroxywarfarin undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts such as iron or copper.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced products.

Substitution: Various substituted derivatives depending on the nucleophile used.

相似化合物的比较

7-Hydroxywarfarin: Another hydroxylated metabolite of warfarin with similar properties.

6-Hydroxywarfarin: Also a hydroxylated derivative with distinct metabolic and chemical characteristics.

10-Hydroxywarfarin: A hydroxylated form that undergoes different metabolic pathways.

Uniqueness: 8-Hydroxywarfarin is unique due to its specific interaction with CYP2C19 and its distinct metabolic profile. Its hydroxylation position on the warfarin molecule gives it unique chemical and biological properties compared to other hydroxylated derivatives.

生物活性

8-Hydroxywarfarin is a significant metabolite of warfarin, a widely used anticoagulant. Understanding its biological activity is crucial for optimizing warfarin therapy and managing anticoagulation in patients. This article reviews the metabolic pathways, pharmacological effects, and clinical implications of 8-hydroxywarfarin, supported by relevant research findings and data.

Metabolism of 8-Hydroxywarfarin

8-Hydroxywarfarin is primarily formed through the metabolism of warfarin by cytochrome P450 enzymes. The key enzymes involved in this process include:

- CYP2C19 : Responsible for the formation of both R- and S-8-hydroxywarfarin.

- CYP1A2 : Also contributes to the metabolism of warfarin to 8-hydroxywarfarin, although to a lesser extent compared to CYP2C19.

Table 1: Enzymatic Pathways for 8-Hydroxywarfarin Formation

| Enzyme | Substrate | Product | Activity Level |

|---|---|---|---|

| CYP2C19 | R-warfarin | R-8-hydroxywarfarin | High |

| CYP1A2 | R-warfarin | R-8-hydroxywarfarin | Moderate |

| CYP3A4 | S-warfarin | S-10-hydroxywarfarin | High |

Pharmacological Activity

The pharmacological activity of 8-hydroxywarfarin is closely linked to its role in anticoagulation. It exhibits similar properties to warfarin but with distinct pharmacokinetic profiles. Studies have shown that:

- Anticoagulant Effect : 8-Hydroxywarfarin retains anticoagulant activity, contributing to the overall effect of warfarin therapy. Its presence can influence the International Normalized Ratio (INR) in patients undergoing anticoagulation therapy .

- Glucuronidation : The compound undergoes glucuronidation primarily via UDP-glucuronosyltransferase (UGT) enzymes, which affects its elimination and bioavailability. Notably, UGT1A10 shows a significant role in the glucuronidation process .

Clinical Implications

Research indicates that variations in the metabolism of 8-hydroxywarfarin can lead to differences in patient responses to warfarin therapy. Genetic polymorphisms in metabolizing enzymes such as CYP2C19 can affect drug efficacy and safety:

- Genetic Variability : Patients with certain CYP2C19 polymorphisms may require dose adjustments due to altered metabolism rates, impacting INR levels significantly .

- Case Study Analysis : A study involving 133 patients revealed that higher levels of 3'-hydroxywarfarin (another metabolite) correlated with stable INR values, suggesting that monitoring hydroxywarfarins could improve therapeutic outcomes .

Research Findings

Recent studies have focused on elucidating the kinetic properties and binding characteristics of 8-hydroxywarfarin:

- Kinetic Studies : Kinetic parameters for the formation of R-8-hydroxywarfarin have been reported, showing varying and values across different enzyme systems .

Table 2: Kinetic Parameters for 8-Hydroxywarfarin Formation

| Enzyme | Vmax (μmol/min/mg protein) | Km (μM) |

|---|---|---|

| CYP2C19 | 0.15 | 250 |

| CYP1A2 | 0.05 | 350 |

属性

IUPAC Name |

4,8-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBOXPNWDGYJNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939075 | |

| Record name | 2,8-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17834-04-7 | |

| Record name | 8-Hydroxywarfarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17834-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxywarfarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017834047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxywarfarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXYWARFARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1CK4E3S36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of 8-hydroxywarfarin in warfarin metabolism?

A1: 8-Hydroxywarfarin is a major metabolite of warfarin, primarily generated via the cytochrome P450 (CYP) enzyme CYP2C19. [, ] This metabolite is particularly interesting as it seems to be uniquely produced by CYP2C19, potentially serving as a biomarker for this enzyme's activity. [] Research suggests that 8-hydroxywarfarin formation rates in human liver microsomes strongly correlate with CYP2C19 activity, making it a valuable tool for studying this metabolic pathway. []

Q2: What other CYPs contribute to the metabolism of warfarin?

A2: Besides CYP2C19, other CYP enzymes are involved in warfarin metabolism. For instance, CYP2C9 is the primary enzyme responsible for clearing the more potent (S)-warfarin enantiomer, converting it into inactive (S)-7-hydroxywarfarin and (S)-6-hydroxywarfarin metabolites. [] CYP3A4 contributes to the formation of (R)-10-hydroxywarfarin. [] Additionally, CYP1A2 plays a role in hydroxylating (R)-warfarin, particularly at the 6-position. [, ]

Q3: Which human UDP-glucuronosyltransferases (UGTs) are involved in 8-hydroxywarfarin glucuronidation?

A3: While several UGTs contribute to the glucuronidation of different hydroxywarfarin metabolites, UGT1A9 exhibits a high degree of selectivity for 8-hydroxywarfarin. [] This makes UGT1A9 a crucial player in the detoxification and elimination of this specific metabolite.

Q4: How does the position of the hydroxyl group on hydroxywarfarin influence its glucuronidation by UGTs?

A4: The position of the hydroxyl group significantly impacts the glucuronidation efficiency of hydroxywarfarin isomers. For example, UGT1A6 and UGT1A1 primarily facilitate the glucuronidation of 6- and 7-hydroxywarfarin, respectively. [] This regioselectivity highlights the specificity of different UGT isoforms towards specific hydroxywarfarin isomers.

Q5: Is there a difference in how R- and S-enantiomers of hydroxywarfarin are glucuronidated?

A5: Yes, significant differences exist in the glucuronidation kinetics of R- and S-enantiomers of hydroxywarfarins. [] They exhibit different enzymatic affinity and capacity for various UGT isoforms, implying a stereoselective aspect to their metabolism.

Q6: What is the role of phenylalanine 90 in UGT1A10-mediated glucuronidation of hydroxywarfarins?

A6: Phenylalanine at position 90 in UGT1A10 appears to be critical for the glucuronidation of 6- and 7-hydroxywarfarin but not 8-hydroxywarfarin. [, ] Mutations at this site lead to a complete loss of enzymatic activity towards 6- and 7-hydroxywarfarin. This suggests distinct binding sites or mechanisms for different hydroxywarfarin isomers within UGT1A10.

Q7: Can 8-hydroxywarfarin be used to study the mechanism of aromatic hydroxylation by CYPs?

A7: Yes, studies using deuterium-labeled warfarin have shown that 8-hydroxywarfarin formation, along with 6- and 7-hydroxywarfarin formation, exhibits a high degree of deuterium retention. [] This supports the "addition-rearrangement" pathway for aromatic hydroxylation by CYP enzymes.

Q8: Are there any known inhibitors of warfarin metabolism?

A8: Yes, drugs like fluconazole and diltiazem have been identified as inhibitors of warfarin metabolism. Fluconazole, an antifungal agent, potently inhibits CYP2C9, directly impacting (S)-warfarin metabolism. [] Diltiazem, on the other hand, demonstrates stereospecific inhibition, affecting primarily (R)-warfarin metabolism, particularly the formation of (R)-6-hydroxywarfarin and (R)-8-hydroxywarfarin. []

Q9: Beyond human studies, what other models are used to study warfarin metabolism?

A9: Rat models are commonly used to study warfarin metabolism. Research using primary cultures of adult rat hepatocytes has revealed the formation of various hydroxylated warfarin metabolites (4'-, 6-, 7-, and 8-hydroxywarfarin). [] This model has been instrumental in understanding the phase II metabolism of warfarin, including glucuronidation and sulfation of its metabolites. []

Q10: What analytical techniques are employed to study warfarin and its metabolites?

A10: Several techniques are used to study warfarin metabolism. High-performance liquid chromatography (HPLC) coupled with various detectors like diode-array detection (DAD) or mass spectrometry (MS) are commonly used for identifying and quantifying warfarin and its metabolites in biological samples. [, , ] Tandem mass spectrometry (MS/MS) further enhances the sensitivity and selectivity of these analyses, allowing for detailed characterization of metabolic pathways. [, ]

Q11: How does the plasma metabolite profile of warfarin contribute to understanding individual patient responses?

A11: Plasma metabolite profiling of warfarin, including the analysis of its various oxidized metabolites, can provide valuable insights into the factors contributing to individual patient responses to warfarin therapy. [] This approach goes beyond simply measuring parent drug concentrations and offers a more comprehensive understanding of the interplay between metabolic pathways and their influence on drug efficacy and safety.

Q12: How do variations in warfarin metabolite profiles impact dosing strategies?

A12: Observed differences between in vitro and in vivo warfarin metabolite profiles underscore the influence of secondary metabolic processes and transport mechanisms on metabolite levels. [] This highlights the need to consider patient-specific metabolic phenotypes when determining optimal warfarin doses to achieve desired anticoagulation levels while minimizing risks. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。